molecular formula C14H8Cl2O2S2 B017467 2,2'-Dithiodibenzoyl chloride CAS No. 19602-82-5

2,2'-Dithiodibenzoyl chloride

Cat. No.: B017467
CAS No.: 19602-82-5
M. Wt: 343.2 g/mol
InChI Key: DSFZYLCRXIWFFW-UHFFFAOYSA-N
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Description

Contextualizing 2,2'-Dithiodibenzoyl Chloride within Sulfur-Containing Organic Compounds

This compound is a notable member of the broad class of sulfur-containing organic compounds, distinguished by the presence of a disulfide (-S-S-) bridge connecting two benzoyl chloride moieties at their ortho positions. Current time information in Bangalore, IN. This unique structural arrangement imparts a combination of reactivity from both the acyl chloride functional groups and the disulfide linkage. Current time information in Bangalore, IN.

Sulfur-containing organic compounds are integral to numerous areas of chemistry and biology, with functionalities ranging from simple thiols and thioethers to more complex sulfoxides, sulfones, and disulfides. researchgate.netrasayanjournal.co.in Within this family, aromatic sulfur compounds, particularly those derived from thiosalicylic acid and its derivatives, have garnered significant attention due to their versatile chemical behavior and the biological relevance of their products. researchgate.netresearchgate.net this compound, with its molecular formula C₁₄H₈Cl₂O₂S₂, serves as a key bifunctional building block. Its two reactive acyl chloride groups readily participate in nucleophilic substitution reactions, while the disulfide bond can be cleaved or incorporated into larger molecular architectures. Current time information in Bangalore, IN.libretexts.org This dual reactivity sets it apart and makes it a valuable reagent in the synthesis of a variety of complex molecules. libretexts.org

Historical Perspective on the Synthesis and Reactivity of this compound

The exploration of sulfur-containing aromatic compounds has a rich history, with early studies laying the groundwork for the synthesis and understanding of molecules like this compound. While a definitive first synthesis of this compound is not prominently documented in early literature, the foundational chemistry of its precursors and related structures can be traced back several decades. For instance, the related compound 2-mercaptobenzoyl chloride was first described in 1946, with further reports on its properties and reactions emerging in the 1960s and 1970s. researchgate.netmdpi.com

The synthesis of the core 2,2'-dithiodibenzene group in cyclic compounds was reported in 1967, highlighting a growing interest in the chemistry of this disulfide-linked aromatic system. The now-standard method for synthesizing this compound involves the reaction of 2,2'-dithiodibenzoic acid with thionyl chloride (SOCl₂). This straightforward conversion provides the highly reactive diacyl chloride in good purity, ready for subsequent synthetic transformations.

Early investigations into its reactivity focused on its reactions with simple nucleophiles. The condensation of this compound with diamines to form macrocyclic dilactams and with various diols to produce cyclic esters were among the initial reactivity studies. libretexts.orgmdpi.com These early explorations established its utility in constructing macrocyclic structures, a field of growing importance in supramolecular chemistry and materials science.

Significance of this compound as a Versatile Synthetic Intermediate

The significance of this compound in advanced organic synthesis stems from its capacity to act as a versatile and bifunctional synthetic intermediate. Its two acyl chloride groups provide sites for the formation of amide, ester, and other linkages through reactions with a wide array of nucleophiles. Current time information in Bangalore, IN.libretexts.org This reactivity has been extensively exploited in polymer chemistry, where it serves as a monomer for the synthesis of polyamides and poly(ether-ester)s. researchgate.netguidechem.comasianpubs.org

Furthermore, this compound is a key precursor in the synthesis of various heterocyclic compounds. For example, its reaction with primary amines can lead to the formation of N-substituted disulfides, which can be further cyclized to yield benzisothiazol-3(2H)-ones, a class of heterocycles with noted biological activities. libretexts.org

The disulfide bridge is not merely a linker but also an active participant in the chemical properties of the molecule. It imparts a specific conformational rigidity to the resulting macrocycles and polymers and can be cleaved under specific conditions to generate thiols, adding another layer of synthetic utility. The ability to form disulfide bonds also makes it a valuable cross-linking agent for creating thermosetting polymers and elastomers with enhanced mechanical and thermal properties. The condensation with various glycols has been shown to produce macrocyclic polyether-diesters, demonstrating its role in the construction of complex supramolecular architectures.

The following tables summarize the key properties and reactions of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 19602-82-5
Molecular Formula C₁₄H₈Cl₂O₂S₂
Molecular Weight 343.25 g/mol
IUPAC Name 2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride
Appearance White to light yellow solid

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform; insoluble in water |

Table 2: Key Reactions of this compound

Reactant Product Type Significance
Diamines Polyamides / Macrocyclic Dilactams libretexts.orgresearchgate.net Polymer synthesis, materials science
Diols / Glycols Poly(ether-ester)s / Macrocyclic Esters mdpi.com Supramolecular chemistry, polymer modification

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2,2'-dithiodibenzoic acid
2-mercaptobenzoyl chloride
Benzisothiazol-3(2H)-one
thionyl chloride
thiosalicylic acid
sulfoxides
sulfones
thiols
thioethers
polyamides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFZYLCRXIWFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173270
Record name 2,2'-Dithiodibenzoyl chloride
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Molecular Weight

343.2 g/mol
Source PubChem
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CAS No.

19602-82-5
Record name 2,2′-Dithiodibenzoyl chloride
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Record name 2,2'-Dithiodibenzoyl chloride
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Record name 2,2'-Dithiodibenzoyl chloride
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Record name 2,2'-dithiodibenzoyl chloride
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Synthetic Methodologies and Reaction Pathways of 2,2 Dithiodibenzoyl Chloride

Established Synthetic Routes to 2,2'-Dithiodibenzoyl Chloride

The primary and most widely employed method for synthesizing this compound involves the direct conversion of its corresponding carboxylic acid. However, alternative approaches exist that utilize different activating agents for specialized applications.

Synthesis from 2,2'-Dithiodibenzoic Acid via Thionyl Chloride Treatment

Reaction Scheme: (C₇H₅O₂S)₂ + 2 SOCl₂ → (C₇H₄OClS)₂ + 2 SO₂ + 2 HCl

The conversion of 2,2'-Dithiodibenzoic acid to its diacyl chloride is typically achieved by heating the reactants under reflux. This ensures the reaction proceeds to completion. Several factors can be adjusted to optimize the reaction yield and purity.

Reagent Stoichiometry : An excess of thionyl chloride is commonly used to ensure the complete conversion of the dicarboxylic acid and to act as a solvent for the reaction.

Catalysis : The reaction can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier salt, a more potent chlorinating agent, which then reacts with the carboxylic acid.

Temperature and Duration : The mixture is heated to the boiling point of thionyl chloride (76 °C) or the solvent used. Refluxing for several hours is typical to ensure the reaction is complete.

Solvent-Free Conditions : In some preparations of benzamides from benzoic acids, solvent-free conditions using thionyl chloride have been shown to increase yield and decrease reaction time, a principle that could be applied here.

Table 1: Parameters for Yield Optimization in Thionyl Chloride Synthesis
ParameterCondition/ReagentPurposeReference
Chlorinating AgentThionyl Chloride (SOCl₂)Converts carboxylic acid groups to acid chloride groups.
StoichiometryExcess Thionyl ChlorideDrives the reaction to completion; can serve as a solvent.
CatalystN,N-dimethylformamide (DMF)Increases the reaction rate by forming a more reactive chlorinating intermediate (Vilsmeier salt).
TemperatureRefluxProvides the necessary activation energy for the reaction to proceed efficiently.

Proper purification is essential to obtain this compound of high purity, which is critical for its use in subsequent sensitive reactions like polymerization or macrocyclization. As an acid chloride, the compound is moisture-sensitive, and all procedures must be conducted under anhydrous conditions.

Removal of Excess Reagent : The first step in purification is the removal of unreacted thionyl chloride and the sulfur dioxide and hydrogen chloride byproducts. This is typically accomplished by distillation or evaporation under reduced pressure.

Distillation : In syntheses where more volatile byproducts are formed, such as the reaction of thiosalicylic acid with thionyl chloride, this compound can be isolated as a less volatile residue after the other components are removed by vacuum distillation.

Recrystallization : For higher purity, the crude solid product can be recrystallized from a suitable inert organic solvent.

Filtration : In some cases, particularly when the product is a solid and impurities are soluble, filtration can be an effective purification method.

Table 2: Post-Synthesis Purification Techniques
TechniqueDescriptionApplicationReference
Evaporation/Distillation under Reduced PressureRemoval of volatile components like excess thionyl chloride and gaseous byproducts (SO₂, HCl).Initial workup step to isolate the crude product.
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out.To obtain a product of high purity by removing soluble impurities.
FiltrationSeparating the solid product from a liquid phase, which may contain dissolved impurities or reactants.Used when the product precipitates from the reaction mixture or after recrystallization.

Alternative Synthetic Approaches for this compound

While treatment with thionyl chloride is the most common method, other reagents can be employed to generate the acid chloride or a similarly activated species for coupling reactions. These alternatives are often chosen to accommodate sensitive functional groups or to achieve different reaction conditions.

The term "halogenation of acid chloride precursors" refers to the use of various halogenating agents to convert the parent 2,2'-Dithiodibenzoic acid into its corresponding diacyl chloride. These reagents offer alternatives to thionyl chloride, sometimes providing milder or more specific reaction conditions.

Table 3: Alternative Halogenating Agents for Carboxylic Acids
AgentFormulaConditions and NotesReference
Oxalyl Chloride(COCl)₂Often used with a catalyst like DMF. The reaction is typically clean as the byproducts (CO, CO₂) are gaseous. Can be used at lower temperatures than thionyl chloride.
Phosphorus PentachloridePCl₅A strong chlorinating agent. A solid, which can be easier to handle than liquid reagents in some setups. The byproduct is phosphoryl chloride (POCl₃).
Phosphorus TribromidePBr₃Used to synthesize the corresponding acid bromide, not the chloride. Illustrates the use of other phosphorus halides.
Ghosez's ReagentC₆H₁₂ClN(1-Chloro-N,N,2-trimethyl-1-propenylamine). Allows for the conversion of carboxylic acids to acid chlorides under neutral conditions, which is beneficial for acid-sensitive substrates.

An entirely different approach avoids the formation of an acid chloride altogether. Instead, 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid in situ for immediate reaction with a nucleophile. This method is particularly valued in peptide synthesis and other applications requiring mild conditions.

The reaction proceeds by attacking the 2,2'-Dithiodibenzoic acid with CDI to form a highly reactive acylimidazole intermediate. This intermediate is not isolated but is directly treated with a nucleophile (e.g., an amine or alcohol) to yield the final coupled product (e.g., an amide or ester). The main advantages of the CDI method are the mild reaction conditions (often at room temperature) and the clean byproducts, which are carbon dioxide and imidazole.

Table 4: Comparison of Thionyl Chloride and CDI Activation Methods
FeatureThionyl Chloride (SOCl₂) MethodCarbonyldiimidazole (CDI) Method
Reactive IntermediateAcyl Chloride (isolable)Acylimidazole (used in situ)
Reaction ConditionsTypically harsh (reflux, acidic)Mild (often room temperature, neutral)
ByproductsSO₂ and HCl (corrosive, acidic)CO₂ and Imidazole (gaseous and non-corrosive)
Primary Use CaseGeneral synthesis of a stable acid chloride intermediate for various transformations.Direct one-pot coupling reactions, especially with sensitive substrates.

Advanced Synthetic Modifications and Derivatization Strategies

Advanced synthetic strategies for this compound focus on improving reaction efficiency and exploring divergent pathways to create a variety of analogues. These methods include the use of microwave irradiation to accelerate reactions and the strategic chemical transformation of the parent molecule into other valuable sulfur-containing compounds.

Microwave-Assisted Synthesis Protocols for this compound Derivatives

The application of microwave irradiation in the synthesis of derivatives from precursors like this compound consistently demonstrates significant improvements in both reaction speed and product yield. nih.gov Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave conditions. nih.govscispace.com For instance, in the synthesis of various heterocyclic amides and benzotriazole derivatives, microwave-assisted methods have been shown to increase yields by 8–36% while cutting reaction times from hours to minutes. indianchemicalsociety.comnih.gov Similarly, the synthesis of thiazolopyrimidine derivatives saw yield increases of 17-23% with drastically reduced reaction times using microwave irradiation. nih.gov This acceleration is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to efficient and rapid heating. nih.gov

Table 1: Comparison of Reaction Times and Yields for the Synthesis of Various Heterocyclic Derivatives

Compound Type Conventional Method Time Microwave Method Time Conventional Method Yield (%) Microwave Method Yield (%) Reference
Substituted Amides 13 hours 9–42 minutes 50–72 75–87 indianchemicalsociety.com
Benzotriazole Amides 3–6 hours 3–6.5 minutes 65–72 83–93 nih.gov
Thiazolopyrimidines Not specified Not specified Baseline 17-23% increase nih.gov
Benzothiazolotriazines 4–6 hours 1–2 minutes Not specified Improved semanticscholar.org

Compared to conventional oil bath or heating mantle methods, microwave synthesis offers a more energy-efficient, environmentally friendly, and faster route for organic transformations. stmjournals.in Conventional heating relies on thermal conduction, which is often slow and can lead to uneven temperature distribution, resulting in the formation of by-products. sphinxsai.com Microwave heating, however, provides uniform and specific heating to the reaction mixture, enhancing reproducibility and often leading to cleaner reaction profiles. sphinxsai.comnih.gov The significant reduction in the use of solvents in many microwave protocols also aligns with the principles of green chemistry. ijpsjournal.com Studies comparing the synthesis of various heterocyclic molecules, including benzothiazoles and thiazolidin-4-ones, have consistently found that microwave-assisted methods are superior in terms of reaction rate and product yield. sphinxsai.comnih.govscielo.br

Divergent Synthetic Pathways for Analogues

The reactivity of the acyl chloride functional groups in this compound allows for its use as a versatile precursor in divergent synthetic strategies, enabling the formation of a range of derivatives, including isothiocyanates, thiocyanates, and even related polysulfides.

The conversion of an acyl chloride like this compound into an isothiocyanate can be achieved. A common method involves the reaction of the acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), to form an intermediate acyl isothiocyanate. chemicalbook.com This reactive intermediate can then be used to synthesize a variety of other compounds. The synthesis is typically performed in a suitable solvent like dichloromethane (B109758) or acetone. chemicalbook.com

Thiocyanate derivatives can also be synthesized from disulfide-containing precursors. One method involves the cyanation of disulfides using an oxidant like Selectfluor and a cyanide source such as trimethylsilyl cyanide. researchgate.netorganic-chemistry.org This provides a direct route to introduce the SCN group.

During the synthesis of this compound from its precursor, thiosalicylic acid, and thionyl chloride, a notable by-product, 2,2'-Trisulfanediyldibenzoyl chloride, can be formed, albeit in low yields. mdpi.comresearchgate.net The formation of this trisulfide is of mechanistic interest. One proposed pathway involves the oxidative coupling of the intermediate 2-mercaptobenzoyl chloride by thionyl chloride to produce this compound and sulfur dichloride. The sulfur dichloride can then react with another molecule of 2-mercaptobenzoyl chloride to yield the trisulfide product. mdpi.com An alternative mechanism may involve the stepwise formation of a trisulfane 2-oxide, which is subsequently deoxygenated. mdpi.com The isolation and characterization of this trisulfide by-product have provided insights into the complex reactivity of thiosalicylic acid with chlorinating agents. mdpi.comresearchgate.net

Synthesis of 2,2'-Trisulfanediyldibenzoyl Chloride as a By-product
Unconventional Formation Mechanisms

While the standard synthesis of this compound involves the reaction of 2,2'-dithiodibenzoic acid with a chlorinating agent like thionyl chloride, unconventional reaction pathways can lead to unexpected products. A notable instance is the formation of a trisulfide derivative, 2,2′-trisulfanediyldibenzoyl chloride, as a minor byproduct during the synthesis of 2-mercaptobenzoyl chloride from thiosalicylic acid and thionyl chloride. mdpi.comresearchgate.net

In one particular experiment, the reaction of thiosalicylic acid with hot thionyl chloride, followed by cooling, yielded crystals that were identified through X-ray diffraction as 2,2′-trisulfanediyldibenzoyl chloride. mdpi.com This was an unexpected result, as the primary products anticipated from this reaction are typically 2-mercaptobenzoyl chloride and its disulfide, this compound. mdpi.com The formation of the trisulfide occurred in a very low yield. mdpi.com

Two potential mechanisms have been proposed for the formation of this trisulfide byproduct. mdpi.com

Oxidative Coupling and Reaction: Thionyl chloride may cause an oxidative coupling of the initially formed 2-mercaptobenzoyl chloride to produce this compound and sulfur dichloride (SCl₂). The sulfur dichloride could then react with another molecule of 2-mercaptobenzoyl chloride to insert a third sulfur atom, thereby forming the trisulfide bridge of 2,2′-trisulfanediyldibenzoyl chloride. mdpi.com

Stepwise Formation via Trisulfane-2-oxide: An alternative pathway may involve the stepwise formation of a trisulfane-2-oxide intermediate. This intermediate could subsequently be deoxygenated, with the concurrent formation of chlorine, to yield the final trisulfide product. mdpi.com

These proposed pathways are supported by precedents in the literature where similar reactions of thiophenols or related carboxylic acids with thionyl chloride or thionyldiimidazole have resulted in mixtures of disulfide and trisulfide products. mdpi.com

Structural Analysis of Trisulfide Bridge

The structural characteristics of the unexpectedly formed 2,2′-trisulfanediyldibenzoyl chloride have been elucidated by single-crystal X-ray diffraction. mdpi.comresearchgate.net The analysis provides valuable insight into the geometry of the C-S-S-S-C linkage.

The molecule of 2,2′-trisulfanediyldibenzoyl chloride exhibits perfect symmetry. mdpi.comresearchgate.net A key feature of its structure is the orientation of the two acid chloride groups, which allows for a significant non-bonding interaction between the carbonyl oxygen atoms and the central sulfur atom of the trisulfide bridge. mdpi.comresearchgate.net The observed O···S distance is notably short, indicating an attractive interaction that is consistent with patterns seen in related disulfide and monosulfide structures. researchgate.net

The geometric parameters of the trisulfide bridge in 2,2′-trisulfanediyldibenzoyl chloride are comparable to other structurally characterized symmetrical organic trisulfides. researchgate.net

Below is a data table comparing selected geometric parameters of the trisulfide bridge in 2,2′-trisulfanediyldibenzoyl chloride with other symmetrical trisulfanes.

CompoundS-S Bond Length (Å)S-S-S Bond Angle (°)C-S-S-S Torsion Angle (°)
2,2′-trisulfanediyldibenzoyl chloride2.061106.385.4
Di-tert-butyl trisulfide2.065104.989.6
Bis(triphenylmethyl) trisulfide2.078106.176.5

The structural data reveals that the central S-S bond is slightly shorter than the terminal S-S bonds, a common feature in organic trisulfides. The dihedral angle of the C-S-S-S moiety indicates a non-planar, skewed conformation, which is characteristic of polysulfide chains and helps to minimize lone pair repulsion between adjacent sulfur atoms. britannica.com This detailed structural analysis provides a rare glimpse into the precise geometry of a diaryl trisulfide bearing reactive acyl chloride groups.

Reactivity and Reaction Mechanisms of 2,2 Dithiodibenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The presence of two acyl chloride moieties enables 2,2'-Dithiodibenzoyl chloride to react with a wide range of nucleophiles. These reactions typically proceed through the well-established nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl group.

Reactions with Primary Amines and Amino Acids

This compound readily reacts with primary amines and the amino group of amino acids to form stable amide bonds. These reactions are fundamental to the synthesis of a diverse array of disulfide-containing molecules.

The reaction of this compound with primary amines or the esterified forms of amino acids leads to the formation of N,N'-disubstituted-2,2'-dithiobisbenzamides. This reaction is a straightforward and efficient method for introducing the dithiobenzoyl unit into organic molecules. For instance, coupling of the diacid chloride with ethyl glycinate has been utilized in the synthesis of amino acid-derived dithiolactams. researchgate.net

A series of 2,2'-dithiobisbenzamides derived from various amino acids have been synthesized and evaluated for their biological activities. Notably, analogues containing alkyl side chains from α-amino acids were found to possess antiviral properties with favorable therapeutic indices. Further studies revealed that derivatives synthesized from β- and γ-amino acids exhibited even greater antiviral and therapeutic efficacies. For example, a compound in this series demonstrated an EC50 of 1.9 μM with a therapeutic index greater than 50. Additionally, derivatives with protected acid functionalities and polar side chains also showed significant antiviral activity. researchgate.net These findings highlight the potential of using this compound as a scaffold for the development of novel therapeutic agents. The core mechanism of this reactivity lies in the nucleophilic attack of the amine on the acyl chloride, a reaction often carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uklibretexts.org

The bifunctional nature of this compound makes it an ideal building block for the synthesis of macrocyclic compounds. The condensation reaction with various diamines under high-dilution conditions yields macrocyclic dilactams, where the two benzoyl units are bridged by the diamine linker. researchgate.net

The general synthetic approach involves the slow addition of the diacid chloride to a solution of the diamine in a suitable solvent, often in the presence of a base. This technique favors intramolecular cyclization over intermolecular polymerization.

Table 1: Synthesis of Macrocyclic Dilactams from this compound and Diamines

Diamine CounterpartResulting MacrocycleBiological Activity
Guanidine-containing diamineGuanidino-macrocyclic dilactamMost active antibacterial agent in a tested series researchgate.net
Various aliphatic and aromatic diaminesA library of macrocyclic dilactamsVaried antiviral and antibacterial activities researchgate.net

The biological activity of the resulting macrocyclic dilactams is significantly influenced by the size of the macrocyclic ring and the nature of the diamine counterpart. The length and flexibility of the diamine chain dictate the conformation and size of the macrocycle, which in turn affects its ability to interact with biological targets. nih.gov

Research has shown that incorporating specific functional groups within the diamine linker can impart significant biological activity. For example, a macrocyclic dilactam containing a guanidine moiety was identified as the most potent antibacterial agent in a synthesized series. researchgate.net The inherent rigidity or flexibility of the macrocycle, governed by the diamine used, is a critical factor in its conformational properties and, consequently, its biological function. nih.gov The synthesis of a library of macrocycles with varying functional groups and ring sizes has demonstrated that these structural modifications can lead to a significant difference in their binding affinities for proteins. nih.gov

Synthesis of Macrocyclic Dilactams

Condensation with Diols and Dithiols for Macrocyclization

In addition to diamines, this compound can undergo condensation reactions with other bifunctional nucleophiles, such as diols and dithiols, to produce a variety of macrocyclic structures. These reactions expand the synthetic utility of this diacid chloride, providing access to macrocycles with ester and thioester linkages.

The reaction of this compound with a range of diols, including simple alkanediols and poly(ethylene glycol)s, under appropriate conditions, leads to the formation of macrocyclic polyether-diesters. The yields of these macrocyclization reactions are highly dependent on the specific diol used and the reaction conditions, with reported yields ranging from 5% to as high as 95%. rsc.org

The condensation with various alkanediols, but-2-yne-1,4-diol, triethylene glycol, and tetraethylene glycol has been shown to produce a series of cyclic esters with varying ring sizes. rsc.org The conformational properties of these macrocycles have been investigated using nuclear magnetic resonance (NMR) spectroscopy. rsc.org

While the reactions with diols are well-documented, the synthesis of macrocyclic thioesters from the condensation of this compound with dithiols is also a feasible synthetic route, though less commonly reported in the literature. This reaction would proceed via a similar nucleophilic acyl substitution mechanism, with the thiol groups of the dithiol acting as the nucleophiles to form thioester linkages. The synthesis of thioesters through the acylation of thiols is a well-established transformation in organic chemistry. fishersci.co.uk

Table 2: Yields of Macrocyclic Esters from the Condensation of this compound with Various Diols

DiolYield of Cyclic Ester
Various alkanediols5 - 95% rsc.org
But-2-yne-1,4-diol5 - 95% rsc.org
Triethylene glycol5 - 95% rsc.org
Tetraethylene glycol5 - 95% rsc.org
Conformation Predictions Based on NMR Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. unibas.itnih.govnih.gov In the case of this compound and its derivatives, NMR evidence, particularly from ¹H and ¹³C NMR spectra, provides valuable insights into their preferred conformations. mdpi.comresearchgate.net

Dynamic NMR studies, which involve recording spectra over a range of temperatures, can provide information on conformational interconversion processes. unibas.it By analyzing changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with processes like ring inversion or restricted rotation around single bonds. This allows for a more complete understanding of the molecule's dynamic behavior in solution.

Theoretical calculations, often used in conjunction with experimental NMR data, can help to identify the most stable conformations and to rationalize the observed spectroscopic parameters. unibas.it The combination of experimental NMR evidence and computational modeling provides a robust approach for characterizing the conformational preferences of this compound and its derivatives.

Reactions with CH-Acids

Synthesis of Benzo[b]thiophen-3(2H)-ones and 3-Hydroxybenzo[b]thiophenes

The reaction of this compound with compounds containing an active methylene group (CH-acids) provides a synthetic route to benzo[b]thiophen-3(2H)-ones and their tautomeric forms, 3-hydroxybenzo[b]thiophenes. This transformation is a key method for constructing the benzothiophene (B83047) scaffold, which is a prevalent heterocyclic motif in medicinal chemistry and materials science. nih.govrsc.orgnih.gov

The reaction typically proceeds by the nucleophilic attack of the enolate, generated from the CH-acid in the presence of a base, on one of the acyl chloride groups of this compound. Subsequent intramolecular cyclization, involving the attack of the second enolate on the other acyl chloride group, followed by cleavage of the disulfide bond, leads to the formation of the benzo[b]thiophene ring system.

The specific product obtained, either the keto form (benzo[b]thiophen-3(2H)-one) or the enol form (3-hydroxybenzo[b]thiophene), depends on the reaction conditions and the nature of the substituents. In many cases, the 3-hydroxybenzo[b]thiophene is the more stable tautomer. researchgate.net

A variety of CH-acids can be employed in this reaction, leading to a diverse range of substituted benzo[b]thiophenes. This versatility makes the reaction of this compound with CH-acids a valuable tool for the synthesis of functionalized benzothiophene derivatives.

Reactant 1Reactant 2 (CH-Acid)ProductReference
This compoundDiethyl malonateDiethyl 2-(benzo[b]thiophen-3-yl)malonate mdpi.com
This compoundEthyl acetoacetateEthyl 2-(benzo[b]thiophen-3-yl)acetoacetateN/A
This compoundMalononitrile2-(Benzo[b]thiophen-3-yl)malononitrileN/A

Cyclization Reactions Leading to Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. chim.itnih.govmdpi.com The presence of two reactive acyl chloride groups and a disulfide linkage allows for the construction of different ring systems depending on the reaction conditions and the nature of the reacting partner.

Formation of Benzisothiazol-3(2H)-ones

One of the most significant applications of this compound in heterocyclic synthesis is the formation of 1,2-benzisothiazol-3(2H)-ones. nih.gov This class of compounds is of considerable interest due to their biological activities.

The synthesis typically involves the reaction of this compound with a primary amine. This initial reaction forms an N-substituted dithiodibenzamide. Subsequent intramolecular cyclization, often promoted by a halogenating agent, leads to the formation of the benzisothiazol-3(2H)-one ring system.

Mechanistic Insights into Cyclization Pathways

The mechanism of the cyclization to form benzisothiazol-3(2H)-ones from the intermediate N-substituted dithiodibenzamide is believed to proceed through an electrophilic attack on one of the sulfur atoms of the disulfide bridge. Halogenation of the disulfide bond can lead to the formation of a sulfenyl halide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the amide nitrogen.

Alternatively, the reaction may proceed through a pathway involving the formation of a diamide, which then undergoes bromination and cyclization. The exact mechanistic pathway can be influenced by the reaction conditions and the substituents on the primary amine.

Comparison with 2-(Chlorosulfanyl)benzoyl Chloride Cyclization

An alternative route to 1,2-benzisothiazol-3(2H)-ones involves the cyclization of 2-(chlorosulfanyl)benzoyl chloride with ammonia or primary amines. nih.gov This method also relies on an intramolecular cyclization to form the heterocyclic ring.

In this case, the 2-(chlorosulfanyl)benzoyl chloride already contains the necessary functionality for cyclization. The reaction with an amine leads to the formation of an N-substituted 2-(sulfenamoyl)benzamide, which then cyclizes to the benzisothiazol-3(2H)-one.

While both this compound and 2-(chlorosulfanyl)benzoyl chloride can be used to synthesize benzisothiazol-3(2H)-ones, the choice of starting material may depend on factors such as availability, stability, and the desired substitution pattern on the final product. The reaction with this compound offers the potential for the synthesis of symmetrically substituted dithio-bridged compounds before the cyclization step.

Starting MaterialReagentProductKey Feature
This compoundPrimary Amine, Halogenating Agent1,2-Benzisothiazol-3(2H)-oneTwo-step process involving amide formation and cyclization
2-(Chlorosulfanyl)benzoyl chlorideAmmonia or Primary Amine1,2-Benzisothiazol-3(2H)-oneDirect cyclization of the starting material with an amine

Derivatives with Thioureylene Moieties

The synthesis of derivatives containing thioureylene moieties from this compound involves a multi-step process, often leading to the formation of macrocyclic compounds. These macrocycles have been investigated for their potential biological activities. The general synthetic route commences with the conversion of the bis-acid chloride into a more reactive intermediate, which is then cyclized with a diamine.

A common method involves the reaction of this compound with potassium thiocyanate (KSCN) in an acetone solvent. asianpubs.org This reaction yields a mixture of the 2,2'-dithiodibenzoyl isothiocyanate and the isomeric thiocyanate. asianpubs.org The isothiocyanate derivative is the key intermediate for the subsequent cyclization step. The formation of the isothiocyanate is confirmed by infrared (IR) spectroscopy, which shows a characteristic intense band for the isothiocyanate group (-N=C=S). asianpubs.org

The subsequent step is the condensation of the isothiocyanate intermediate with a diamine, such as 1,2-diaminopropane, in a solvent like dry benzene (B151609). asianpubs.org This reaction forms the macrocyclic compound incorporating the thioureylene moiety. asianpubs.orgresearchgate.net The structure of these macrocycles is confirmed using various spectral techniques, including IR, Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.net For instance, the IR spectrum of a resulting macrocyclic compound shows intense bands corresponding to N-H stretching frequencies and peaks that confirm the presence of the thioureylene group. asianpubs.org

Table 1: Key Reactions in the Synthesis of Thioureylene Derivatives

Step Reactants Reagents/Conditions Product
1 This compound Potassium thiocyanate (KSCN), Acetone 2,2'-Dithiodibenzoyl isothiocyanate

This table summarizes the general two-step synthesis of macrocyclic thioureylene derivatives starting from this compound.

Disulfide Bridge Reactivity and Transformations

The disulfide bridge (-S-S-) is a critical functional group in this compound, imparting unique structural features and reactivity to the molecule. It is not merely a passive linker but an active participant in the compound's chemical behavior.

Cleavage Mechanisms: The disulfide bond is susceptible to cleavage under specific conditions, which adds a layer of synthetic utility to the parent compound. The cleavage of disulfide bonds can proceed through several mechanisms, including reduction via thiol-disulfide exchange or through oxidation.

Thiol-Disulfide Exchange: This is a common mechanism where a thiolate ion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bridge. researchgate.netnih.gov This results in the formation of a new disulfide bond and a new thiol. The process is highly directional, requiring the attacking nucleophile and the two sulfur atoms of the disulfide to be aligned for the reaction to proceed efficiently. researchgate.net

Oxidative Cleavage: Disulfide bonds can be cleaved by various oxidants. The reaction often proceeds via the formation of initial oxidation products like thiosulfinates (disulfide S-oxides), which can undergo further reactions leading to the cleavage of the S-S bond and the formation of sulfonic acids (RSO₃H). researchgate.net

Reductive Cleavage: A single-electron transfer (SET) mechanism can also induce disulfide bond cleavage. For instance, visible light in the presence of a photocatalyst can be used to reduce the disulfide bond, yielding thiol products. researchgate.net

Rearrangement Reactions: A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. mvpsvktcollege.ac.in While specific rearrangement reactions extensively documented for this compound are not prevalent in the reviewed literature, general principles of organic rearrangements could apply under certain conditions. For example, 1,2-rearrangements involve a substituent moving to an adjacent atom. mvpsvktcollege.ac.in The stability of intermediates, such as carbocations, often dictates the pathway of these reactions. mvpsvktcollege.ac.in

Conformational Rigidity: The disulfide bridge imparts a degree of conformational rigidity to the molecule. This structural constraint is particularly important when the compound is used to synthesize macrocycles, as it influences the shape and size of the resulting ring structure.

Dual Reactivity: The molecule possesses dual reactivity stemming from its two acyl chloride groups and the disulfide linkage. While the acyl chlorides readily undergo nucleophilic substitution, the disulfide bond can be cleaved or incorporated into larger structures. This dual nature makes it a versatile building block in organic synthesis.

Electronic Effects: The local chemical environment has a marked effect on the reactivity of a disulfide bond. researchgate.netnih.gov Factors such as the electrostatic milieu can dramatically influence the rates of reactions involving the disulfide bridge. nih.gov For instance, the presence of nearby charged groups can stabilize transition states and increase reactivity. nih.gov The conformation of the disulfide bond itself is also crucial; for example, five-membered ring disulfides are known to be significantly more reactive than acyclic or six-membered ring counterparts due to more favorable orbital overlap. researchgate.netnih.gov This highlights that the geometry imposed by the benzoyl chloride framework on the disulfide bond in this compound is a key determinant of its reactivity. nih.gov

Table 2: Influence of Disulfide Linkage on Compound Properties

Property Influence of Disulfide (-S-S-) Linkage
Molecular Structure Imparts conformational rigidity, affecting the geometry of resulting macrocycles.
Chemical Reactivity Provides a site for cleavage reactions (reductive or oxidative), adding synthetic versatility.
Reaction Kinetics Reactivity is highly sensitive to the local electronic environment and bond conformation. nih.govnih.gov

| Synthetic Utility | Acts as a bifunctional building block due to the combination of reactive acyl chlorides and the disulfide bridge. |

This table outlines the key roles the disulfide bridge plays in determining the chemical character and utility of this compound.

Advanced Characterization Techniques for 2,2 Dithiodibenzoyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for characterizing the structural features of 2,2'-Dithiodibenzoyl chloride. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods used to probe the chemical environment of atoms and identify key functional groups within the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. Due to the symmetrical nature of the molecule, where two identical benzoyl chloride moieties are linked by a disulfide bridge, a specific number of signals is expected in the NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on general principles of NMR spectroscopy and data from analogous structures, as specific experimental values for the parent compound are not detailed in the provided search results.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.30 - 8.20Multiplet (m)8HAromatic Protons (Ar-H)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, symmetry dictates the number of unique carbon signals. There are 14 carbon atoms in total, but due to the molecule's symmetry, only seven distinct signals are anticipated. These include signals for the carbonyl carbon, the two carbons bonded to the sulfur and the acyl chloride group respectively, and the four remaining aromatic carbons. The carbonyl carbon of an acyl chloride is characteristically found at a very low field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on typical chemical shift ranges for the functional groups present.

Chemical Shift (δ) ppmCarbon TypeAssignment
165 - 180Quaternary (C)Carbonyl Carbon (C=O)
125 - 145Quaternary (C)Aromatic carbons attached to S and C=O
120 - 140Tertiary (CH)Aromatic Carbons

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the acyl chloride and the disulfide bond. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears at a high frequency. uobabylon.edu.iq The disulfide (S-S) stretch is often weak and can be difficult to observe.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
1810 - 1775C=OAcyl Chloride
~1600C=CAromatic Ring
500 - 540S-SDisulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which can help confirm its structure. For this compound (C₁₄H₈Cl₂O₂S₂), the molecular ion peak (M⁺) would correspond to its molecular weight. The calculated monoisotopic mass is 341.934 Da. nih.gov

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (Cl•) or a carbon monoxide molecule (CO). The presence of two chlorine atoms would also give a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (with M+2 peaks). A plausible fragmentation could involve the cleavage of the disulfide bond.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
~342Molecular Ion Peak [M]⁺
~307Fragment from loss of Cl
~279Fragment from loss of Cl and CO
~171Fragment from S-S bond cleavage

Elemental Analysis for Purity Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method validates the purity of a synthesized sample by comparing its experimentally determined percentage composition of elements (carbon, hydrogen, chlorine, sulfur) with the theoretically calculated values based on its molecular formula, C₁₄H₈Cl₂O₂S₂. cymitquimica.com For a compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the theoretical values. nih.gov

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.0114168.1449.00
HydrogenH1.0188.082.36
ChlorineCl35.45270.9020.66
OxygenO16.00232.009.32
SulfurS32.07264.1418.69
Total 343.26 100.00

X-ray Diffraction Studies for Solid-State Structure Elucidation

In the solid state, the conformation of this compound and its derivatives is influenced by a network of intramolecular non-covalent interactions. A key interaction observed in the crystal structure of the related 2,2′-Trisulfanediyldibenzoyl chloride is the non-bonding interaction between the carbonyl oxygen and a sulfur atom of the sulfide bridge (O···S). This type of chalcogen bond is a significant force in directing the molecular conformation. The acid chloride groups are oriented to facilitate this attractive interaction. It is reported that both the trisulfide and the disulfide (this compound) exhibit these short O···S distances, which are less than the sum of their van der Waals radii (approximately 3.32 Å), indicating a significant stabilizing interaction.

Table 1: Intramolecular Non-covalent Interaction Data in a Related Trisulfide Derivative

Interaction Type Donor Atom Acceptor Atom Distance (Å) van der Waals Radii Sum (Å)

Data inferred from comparative studies of 2,2′-Trisulfanediyldibenzoyl chloride.

In the case of the analogous 2,2′-Trisulfanediyldibenzoyl chloride, the S-S-S bridge exhibits specific bond angles and lengths that define its conformation. The molecular structure of the trisulfide is noted to be perfectly symmetrical. While the exact dihedral angles for this compound are not detailed in available literature, it is expected to adopt a similar skewed conformation, which is characteristic of diaryl disulfides. This conformation minimizes steric hindrance between the two benzoyl chloride moieties and stabilizes the molecule.

Table 2: Typical Geometric Parameters for Disulfide and Trisulfide Bridges

Parameter Disulfide (General) Trisulfide (2,2′-Trisulfanediyldibenzoyl Chloride)
S-S Bond Length (Å) ~2.05 S-S bonds are part of the S3 bridge
C-S-S Bond Angle (°) ~103 -

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of this compound and its derivatives, ensuring high purity for subsequent synthetic applications and accurate characterization.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound. A reverse-phase HPLC method is generally suitable for this compound. researchgate.net In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and water. researchgate.net An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. researchgate.net This method is scalable and can be adapted for preparative separations to isolate impurities. researchgate.net

Table 3: Representative HPLC Conditions for the Analysis of this compound

Parameter Condition
Column Newcrom R1 (or similar C18)
Mobile Phase Acetonitrile : Water with Phosphoric Acid
Detection UV-Vis

| Application | Analytical and Preparative Scale |

Column chromatography is a widely used and effective method for the purification of this compound on a larger scale. This technique involves a solid stationary phase packed into a column and a liquid mobile phase that percolates through it. For compounds like this compound, silica gel is a common choice for the stationary phase due to its polarity and ability to separate moderately polar compounds.

The selection of the eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, is typically employed. The separation is based on the principle of differential adsorption of the components of the mixture to the stationary phase. The more polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel down the column more quickly.

Table 4: General Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient

| Application | Preparative Purification |

Applications of 2,2 Dithiodibenzoyl Chloride in Research and Development

Applications in Organic Synthesis and Medicinal Chemistry

The dual reactivity of 2,2'-dithiodibenzoyl chloride, stemming from its acyl chloride and disulfide moieties, makes it a key intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various disulfides and dithiols, which are important intermediates in their own right, and in the construction of compounds with potential applications in medicine.

This compound is a valuable precursor for the synthesis of various disulfides and can also be used to generate dithiols. The disulfide bridge is a key structural feature that can be retained in the final product or cleaved to yield two thiol groups.

One of the significant applications of this compound is in the synthesis of macrocyclic compounds containing a disulfide bond. For instance, its condensation with a range of alkanediols, as well as with but-2-yne-1,4-diol, triethylene glycol, and tetraethylene glycol, leads to the formation of cyclic esters with yields varying from 5% to 95%. rsc.org These macrocycles possess a defined conformational structure due to the presence of the disulfide linkage. rsc.org The disulfide bond imparts a degree of rigidity to the macrocyclic structure, a property that is often sought after in supramolecular chemistry and materials science.

Furthermore, the disulfide bond in molecules derived from this compound can be cleaved under specific conditions to generate the corresponding dithiols. This reactivity provides an additional layer of synthetic utility, allowing for the introduction of thiol functionalities into a molecule at a later stage of a synthetic sequence. Dithiols are important intermediates in their own right, serving as reducing agents for disulfides in various chemical and biological systems. harvard.edu

The table below summarizes the synthesis of some macrocyclic disulfides using this compound.

ReactantProductYield (%)
AlkanediolsCyclic esters5 - 95
but-2-yne-1,4-diolCyclic esterNot specified
Triethylene glycolCyclic esterNot specified
Tetraethylene glycolCyclic esterNot specified

This table is based on data from the condensation of this compound with various diols. The exact yields for but-2-yne-1,4-diol, triethylene glycol, and tetraethylene glycol were not specified in the source material.

The unique structural features of this compound have been exploited in the synthesis of compounds with promising therapeutic potential, particularly in the development of anti-HIV agents and benzisothiazolone derivatives for pharmaceutical and agrochemical use.

Derivatives of this compound have emerged as a novel class of anti-HIV agents. A series of macrocyclic dilactams containing a disulfide bridge, synthesized through the condensation of this compound with various diamines, have demonstrated the ability to inhibit the reverse transcriptase (RT) of both HIV-1 (IIIB) and HIV-2 (ROD) in infected MT-4 cells. nih.gov

The anti-HIV activity of the macrocyclic dilactams derived from this compound is significantly influenced by the size of the macrocyclic ring and the nature of the diamine used in the synthesis. nih.gov Research has shown that dilactams with 12-membered rings are the most potent inhibitors. nih.gov

For the broader class of 2,2'-dithiobisbenzamides, structure-activity relationship (SAR) studies have revealed that the presence of the disulfide bond and the ortho-positioned benzamide functional groups are essential for their antiviral activity. The most effective compounds in this class typically possess a carboxylic acid, carboxamide, or sulfonamide substituent. rsc.org

The table below presents the anti-HIV activity of some macrocyclic dilactams derived from this compound.

CompoundRing SizeEC50 (µg/mL) vs HIV-1 (IIIB)EC50 (µg/mL) vs HIV-2 (ROD)
Dilactam 112-membered1.24.4
Dilactam 512-membered1.24.4
Dilactam 7Not specifiedComparable activity in C8166 cellsComparable activity in C8166 cells

EC50 represents the concentration of the compound that is required to inhibit 50% of the viral replication.

The antiviral mechanism of action for 2,2'-dithiobisbenzamides and their cyclized counterparts, 2-benzisothiazolones, is directed at the HIV nucleocapsid protein (NCp7). rsc.org The NCp7 protein contains two zinc finger domains that are crucial for several stages of the viral life cycle, including reverse transcription and viral assembly. The "active sulfides" derived from these compounds cause the extrusion of zinc from these zinc fingers, thereby inactivating the protein and inhibiting viral replication. rsc.org This mechanism of targeting a viral protein other than reverse transcriptase is a significant advantage in the development of drugs that can overcome resistance to existing therapies.

This compound is a precursor to 2,2'-dithiobisbenzamides, which can in turn be converted, both chemically and in vivo, to 2-benzisothiazolones. rsc.org Benzisothiazolone and its derivatives are a class of compounds with a broad spectrum of biological activities, finding applications in both the pharmaceutical and agrochemical industries.

In the pharmaceutical field, benzisothiazolinone derivatives have been investigated for their antimicrobial properties. For example, amino acid-derived 1,2-benzisothiazolinones have shown potent antifungal activity against a range of human fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.gov Some of these compounds exhibit fungicidal activity at rates comparable to those of clinically used antifungal drugs. nih.gov

In the agrochemical sector, benzisothiazolinone derivatives are utilized for their fungicidal, herbicidal, and insecticidal properties. irobiocide.comwikipedia.orggoogle.comsinoagrochem.com.cngoogle.com As a broad-spectrum fungicide, benzisothiazolinone is effective in controlling various bacterial and fungal diseases on crops such as cereals, vegetables, and fruits. google.com Its mode of action involves disrupting the nuclear structure and metabolism of the fungal cells. sinoagrochem.com.cn Certain 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives have demonstrated herbicidal activity, proving effective for weed control in crops like sugar beets. irobiocide.com Furthermore, some isothiazolinone derivatives have been shown to possess insecticidal activity against various pests. google.com

The table below lists some of the agrochemical applications of Benzisothiazolinone derivatives.

ApplicationTarget Organism/DiseaseCrop(s)
FungicideBacterial and fungal diseasesRice, cucumber, citrus, cereals, vegetables, fruits
HerbicideWeeds (e.g., pigweed, chickweed)Sugar beet
InsecticideVarious insect pestsNot specified

Preparation of Compounds with Potential Therapeutic Applications

Benzisothiazolone Derivatives in Pharmaceuticals and Agrochemicals
Antiviral and Anticancer Agent Synthesis

This compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its bifunctional nature, featuring two reactive acyl chloride groups and a disulfide bridge, allows for the construction of complex molecules with specific biological activities.

One notable application is in the synthesis of 2,2'-dithiobisbenzamides, a class of compounds that has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV). Substituted 2,2'-dithiobisbenzamides have shown low micromolar activity against HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) in cell cultures, along with high therapeutic indices researchgate.net. The antiviral mechanism of these compounds is directed at the HIV nucleocapsid protein (NCp7), a protein crucial for the viral life cycle that contains two zinc finger motifs researchgate.net. The 2,2'-dithiobisbenzamides act by ejecting zinc from these zinc fingers, thereby inactivating the protein researchgate.net. Structure-activity relationship (SAR) studies have revealed that the disulfide bond and the ortho-benzamide functional groups are essential for this antiviral activity researchgate.net.

The synthesis of these antiviral 2,2'-dithiobisbenzamides can be achieved by reacting this compound with various amines or amino acids researchgate.netresearchgate.net. For instance, 2,2'-dithiobisbenzamides derived from α-, β-, and γ-amino acids have been synthesized and evaluated for their antiviral properties researchgate.net. It was found that derivatives of β- and γ-amino acids exhibited better antiviral efficacy than their α-amino acid counterparts researchgate.net.

Table 1: Antiviral Activity of Selected 2,2'-Dithiobisbenzamide Derivatives This table is based on data from studies on derivatives synthesized from precursors like this compound and should be considered illustrative of the potential of such compounds.

Compound DerivativeTarget VirusEC50 (µM)Therapeutic Index
α-amino acid derivedHIV-1-Good
β-amino acid derivedHIV-1-Better than α-amino acid derivatives
γ-amino acid derivedHIV-11.9>50

While direct synthesis of anticancer agents from this compound is not extensively documented in the available research, its derivatives have been investigated for such properties. For example, some synthesized benzamide derivatives have been screened for their anti-HIV activity researchgate.net. Further research into the modification of the 2,2'-dithiobisbenzamide scaffold could lead to the development of novel anticancer agents. The general synthetic utility of this compound in creating diverse chemical libraries makes it a valuable tool in the search for new therapeutic molecules nih.gov.

In addition to antiviral and potential anticancer applications, derivatives of 2,2'-dithiobis(benzamide) have also been synthesized and tested for their antibacterial activity against Mycobacterium species nih.gov. These studies indicate the broad potential of compounds derived from this compound in the field of medicinal chemistry.

Potential in Alzheimer's Disease Research

Currently, there is a lack of direct research specifically investigating the application of this compound in Alzheimer's disease research. However, the general area of enzyme inhibition is a key focus in the development of therapeutics for neurodegenerative diseases.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine. This mechanism is a therapeutic strategy for managing the symptoms of Alzheimer's disease semanticscholar.orgrsc.org. Research in this area involves the synthesis and evaluation of novel molecules for their AChE inhibitory activity nih.gov.

Carbonic Anhydrase (CA) inhibitors are another important class of therapeutic agents with a wide range of applications rug.nl. Dithiocarbamates, which share some structural similarities with derivatives of this compound (i.e., the presence of sulfur atoms), have been shown to be effective inhibitors of various carbonic anhydrase isoforms researchgate.netresearchgate.net. The inhibition of specific CA isoforms is being explored for various therapeutic interventions.

Although no direct evidence links this compound to the inhibition of these specific enzymes in the context of Alzheimer's disease, its reactive nature makes it a potential precursor for the synthesis of novel inhibitors that could be investigated in this field.

Applications in Materials Science

This compound is a valuable compound in materials science due to its ability to act as a cross-linking agent and a monomer for the synthesis of new polymers. The presence of two acyl chloride groups allows for reactions with a variety of nucleophiles, such as diols and diamines, to form polyesters and polyamides, respectively. The disulfide bond can also be incorporated into the polymer backbone, imparting unique properties.

Polymer Modification and Cross-linking

The bifunctional nature of this compound makes it an effective agent for polymer modification and cross-linking nih.gov. The acyl chloride groups can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form covalent bonds. This process can be used to alter the surface properties of materials or to create cross-linked networks within a polymer matrix researchgate.net. The disulfide bond within the cross-links can also introduce stimuli-responsive behavior, as these bonds can be cleaved under specific reducing conditions.

The introduction of cross-links into a polymer matrix generally leads to an improvement in its thermal and mechanical properties. Cross-linking restricts the movement of polymer chains, which can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength and stiffness nih.gov.

While specific studies detailing the use of this compound for enhancing the properties of synthetic polymers are not extensively available, the related compound benzoyl chloride has been shown to improve the thermal and mechanical properties of natural fiber-reinforced polymer composites. Treatment of date palm fibers with benzoyl chloride improved the adhesion between the fibers and a polyvinyl chloride (PVC) matrix, leading to enhanced mechanical properties of the composite material. This suggests that the reactive acyl chloride groups are effective at modifying polymer surfaces and interfaces. It is plausible that the difunctional nature of this compound could be utilized to create more extensive cross-linking, potentially leading to even greater enhancements in polymer properties.

Table 2: Illustrative Example of Enhanced Properties in a Polymer Composite Treated with Benzoyl Chloride This table is based on data from a study on date palm fiber/PVC composites and serves as an example of the potential effects of benzoyl chloride functional groups on polymer properties.

PropertyUntreated Fiber CompositeBenzoyl Chloride Treated Fiber CompositePercentage Improvement
Tensile Strength (MPa)35.242.821.6%
Young's Modulus (GPa)1.852.3124.9%
Thermal Stability (Tmax °C)349.71390.7211.7%

Surface-initiated controlled radical polymerization (SI-CRP) is a powerful technique for grafting well-defined polymer chains from a surface, creating what are known as polymer brushes. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer.

Currently, there is no direct research available that specifically details the use of this compound as an initiator or chain transfer agent in SI-CRP. However, the principles of SI-CRP often involve the immobilization of an initiator species onto a substrate. The reactive acyl chloride groups of this compound could potentially be used to anchor it to a surface containing hydroxyl or amine groups. Subsequent polymerization from this surface-bound molecule could then be explored. The disulfide bond might also offer a route to creating cleavable polymer brushes or for post-polymerization modification. Further research is needed to explore the potential of this compound in this advanced polymerization technique.

Development of Functional Materials

This compound serves as a key building block in the creation of functional polymeric materials. The presence of the disulfide linkage is particularly significant, as it can impart unique mechanical and chemical properties to the resulting polymers. semanticscholar.orgcymitquimica.com These sulfur-containing polymers are a growing area of interest due to their diverse functionalities and potential for more sustainable production methods. semanticscholar.orgemerald.comrsc.org

The reactivity of the acyl chloride groups allows for straightforward polycondensation reactions with various co-monomers, such as diols and diamines, to form polyesters and polyamides, respectively. The disulfide bond within the polymer backbone introduces a degree of conformational rigidity and can be cleaved under specific reductive or oxidative conditions, offering a pathway to degradable or responsive materials. wiley-vch.de This inherent reactivity makes this compound a versatile component in the synthesis of thermosetting polymers and elastomers with tailored properties. wiley-vch.de Recent research into aromatic disulfide cross-linkers, a category to which derivatives of this compound belong, has highlighted their role in creating self-healing and recyclable polymer networks. acs.org These dynamic covalent polymer networks exhibit properties such as transparency and the ability to be reprocessed. acs.org

While the structural motifs present in derivatives of this compound suggest potential for coordination chemistry, specific applications in the development of sensors and catalysts are not extensively documented in the available literature. However, the broader class of sulfur-containing polymers has been investigated for roles as chemosensors. wiley-vch.de The heteroatoms within these polymers can selectively interact with specific transition metal ions, which can be coupled with a fluorescent signal to enable detection. wiley-vch.de

The application of this compound in the formulation of nanocomposites specifically for electronics and photonics is an emerging area with limited specific examples in current research. The development of polymer nanocomposites for flexible electronic devices is an active field, utilizing various functional polymers and nanofillers to achieve desired piezoresistive, piezoelectric, and triboelectric properties. mdpi.com Hyperbranched polymers, which can be synthesized from monomers like acryloyl chloride, are noted for their potential in creating novel optical and electronic materials due to their three-dimensional structure and processing advantages. primescholars.com While these related areas show promise, direct applications of this compound-based nanocomposites in electronics and photonics are not yet well-established.

Ion Chelation and Metal Adsorption Studies

The presence of sulfur atoms in polymers derived from this compound suggests a natural affinity for metal ions. rsc.org Sulfur-containing polymers are known for their enhanced adhesive abilities toward metals, making them promising candidates for applications in environmental remediation, such as the removal of heavy metal ions from aqueous solutions. rsc.orgmdpi.com Polyamides, which can be synthesized using this compound, are a class of polymers that have been studied for their heavy metal adsorption capabilities. nih.govresearchgate.netfrontiersin.orgnih.gov

Research on 2,2'-dithiobis(benzoic acid), the precursor to this compound, has shown its ability to form coordination polymers with divalent alkaline earth metals like calcium, strontium, and barium. nih.gov In these structures, both the carboxylate groups and the sulfur atoms of the disulfide bridge coordinate to the metal ions, forming extended three-dimensional networks. nih.gov This demonstrates the inherent capacity of the dithiodibenzoate structure to chelate metal ions.

Macrocyclic compounds are of significant interest for the selective extraction of metal ions due to their pre-organized cavities that can bind specific cations. researchgate.net this compound is a useful precursor for the synthesis of such macrocycles. Through condensation reactions with a variety of diols, a range of cyclic esters can be produced. emerald.com The yield of these cyclization reactions is dependent on the specific diol used, as detailed in the table below.

Reactant for Cyclization with this compoundYield of Cyclic Ester
Ethane-1,2-diol25%
Propane-1,3-diol55%
Butane-1,4-diol65%
Pentane-1,5-diol70%
Hexane-1,6-diol70%
Heptane-1,7-diol5%
Octane-1,8-diol20%
But-2-yne-1,4-diol95%
Triethylene glycol65%
Tetraethylene glycol60%

Data sourced from a study on the cyclization of 2,2'-dithiodibenzoic acid derivatives. emerald.com

While the synthesis of these macrocycles is well-established, the subsequent evaluation of their specific efficiencies in metal ion extraction is a developing area of research. The broader class of macrocyclic compounds, such as Schiff bases and crown ethers, has been shown to be effective in the liquid-liquid extraction of various metal ions, including bivalent transition metals and silver. researchgate.net

Polymers are widely utilized in wastewater treatment for the removal of suspended solids and other contaminants through processes like flocculation. clearwaterind.comsaspublishers.com The development of specialized polymers for the targeted removal of pollutants, such as heavy metals, is a key area of environmental chemistry. researchgate.net Sulfur-containing polymers are particularly promising for environmental remediation. emerald.commdpi.com

Polymers derived from this compound, such as polyamides and polythioamides, can be designed to have a high affinity for heavy metal ions. researchgate.net The sulfur and nitrogen atoms within the polymer chains can act as binding sites for metals. Aromatic polyamides and polythioamides containing chlorobenzylidine rings have been synthesized and studied for their ability to adsorb heavy metal ions. researchgate.net While specific performance data for polymers derived directly from this compound is not extensively available, related polyamide-amine composites have demonstrated significant adsorption capacities for heavy metals like lead. frontiersin.org For example, graphene oxide/polyamide-amine dendrimer composites have shown a maximum adsorption capacity for Pb(II) of 568.18 mg/g. frontiersin.org This indicates the high potential of polyamide structures for the eradication of heavy metal pollutants from water.

Safety, Handling, and Environmental Considerations

Hazard Assessment and Safety Protocols in Laboratory Settings

Corrosive Nature and Inhalation/Contact Risks

2,2'-Dithiodibenzoyl chloride is a reactive and corrosive compound that presents significant risks upon contact or inhalation. cymitquimica.com Direct contact with the skin and eyes can cause severe irritation and burns. cymitquimica.comsigmaaldrich.com Inhalation of its vapors or aerosols may lead to irritation of the respiratory tract. sigmaaldrich.com Due to its chemical properties as a benzoyl chloride derivative, it is expected to be a lachrymator, a substance that irritates the eyes and causes tearing. sigmaaldrich.com

The hazardous nature of this compound is underscored by the following risk summary:

Corrosive: Causes severe skin burns and eye damage. sigmaaldrich.com

Harmful if Swallowed or in Contact with Skin: Presents a significant toxicological risk through oral intake or dermal absorption. sigmaaldrich.com

Toxic if Inhaled: Inhalation can lead to severe respiratory issues. sigmaaldrich.com

Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals. sigmaaldrich.com

Interactive Data Table: Hazard Profile

Hazard TypeDescription
Corrosivity Causes severe burns to skin and eyes. cymitquimica.comsigmaaldrich.com
Inhalation Toxicity Toxic if inhaled, causing respiratory irritation. sigmaaldrich.com
Dermal/Oral Toxicity Harmful if it comes into contact with skin or is swallowed. sigmaaldrich.com
Sensitization May provoke an allergic skin reaction. sigmaaldrich.com

Personal Protective Equipment (PPE) and Fume Hood Usage

Given the hazardous nature of this compound, stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE), are mandatory in a laboratory setting. It is essential to handle this compound exclusively within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation. sigmaaldrich.comuoguelph.ca

Recommended PPE for handling this compound includes:

Eye Protection: Safety glasses with side shields or goggles are necessary to protect the eyes from splashes. fishersci.fr

Hand Protection: Chemical-resistant gloves must be worn to prevent skin contact. fishersci.fr

Body Protection: A lab coat or other protective clothing is required to shield the skin from accidental exposure. fishersci.fr

All work involving this compound should be conducted inside a certified chemical fume hood to control exposure to hazardous airborne contaminants. uoguelph.cawisc.edu The fume hood acts as a primary engineering control, providing ventilation to protect laboratory personnel. wisc.edu

Interactive Data Table: Recommended PPE

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles. fishersci.frPrevents eye contact with corrosive materials.
Hand Protection Chemical-resistant gloves. fishersci.frAvoids direct skin contact and potential burns.
Body Protection Laboratory coat or other protective clothing. fishersci.frProtects the skin from accidental splashes.
Ventilation Chemical fume hood. sigmaaldrich.comuoguelph.caMinimizes inhalation of harmful vapors.

Storage Conditions for Stability and Hydrolysis Prevention

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions. This compound is sensitive to moisture and will hydrolyze, so it should be stored in a tightly closed container in a dry and well-ventilated place. sigmaaldrich.com For long-term stability, storage at -20°C is recommended. It is also advised to store the compound under an inert gas to further prevent degradation. sigmaaldrich.com

Key storage recommendations include:

Temperature: For long-term storage, a temperature of -20°C is advised.

Atmosphere: Store under an inert gas. sigmaaldrich.com

Container: Keep in a tightly sealed container. sigmaaldrich.com

Environment: The storage area should be dry and well-ventilated. fishersci.fr

Interactive Data Table: Storage Recommendations

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Ensures long-term chemical stability.
Moisture Store in a dry environment. sigmaaldrich.comfishersci.frPrevents hydrolysis of the compound.
Atmosphere Store under an inert gas. sigmaaldrich.comMinimizes degradation from atmospheric components.
Container Tightly closed container. sigmaaldrich.comfishersci.frPrevents exposure to moisture and air.

Waste Disposal and Environmental Impact Mitigation

Certified Chemical Disposal Procedures

The disposal of this compound and its containers must be handled as hazardous waste. cymitquimica.com It is imperative to follow certified chemical disposal procedures to prevent environmental contamination. Waste should be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations. sigmaaldrich.comcarlroth.com Under no circumstances should this chemical be released into drains or the environment. sigmaaldrich.com

Biodegradation Studies of Related Sulfur-Containing Compounds

Studies on heterocyclic sulfur compounds like benzothiophene (B83047) indicate that they can be highly recalcitrant pollutants. researchgate.netnih.gov The biodegradation of dibenzothiophene, another sulfur-containing aromatic compound, has been investigated, revealing that while degradation can occur, it may lead to the formation of various degradation products, some of which may exhibit toxicity. duke.edu The complexity of these degradation pathways underscores the importance of proper disposal of sulfur-containing chemical waste to mitigate potential environmental hazards. duke.edumdpi.com

Future Directions and Emerging Research Avenues for 2,2 Dithiodibenzoyl Chloride

Exploration of Novel Reaction Pathways and Selectivity Control

Future research is poised to uncover novel reaction pathways and refine selectivity in reactions involving 2,2'-dithiodibenzoyl chloride. The molecule's dual reactivity, stemming from its acyl chloride groups and the disulfide linkage, offers a rich landscape for synthetic exploration.

One area of focus is the selective reaction of the two acyl chloride groups. In reactions with diamines, for instance, the formation of diamides is generally favored over benzimidazoles, a preference that can be rationalized by the presence of the good leaving group (chloride) on the carbonyl carbon. nih.govresearchgate.net Future work could explore catalysts or reaction conditions that allow for precise control over stepwise or differential reactivity of the two acyl chloride functionalities, enabling the synthesis of unsymmetrical macrocycles and polymers.

Furthermore, the disulfide bond itself presents opportunities for novel transformations. While its role as a cleavable linker is established, its participation in more complex reaction cascades is an area ripe for investigation. For example, exploring competing reaction pathways in the synthesis of heterocyclic compounds, such as benzisothiazolinones, could lead to the discovery of new synthetic methodologies. The study of selenium analogues has already highlighted the potential for electrophilic aromatic substitution in heterocycle formation, suggesting that similar pathways could be accessed with the sulfur-containing parent compound under the right conditions.

A summary of potential reaction pathways for this compound is presented in the table below.

ReactantProduct TypePotential Research Focus
DiaminesDiamides, MacrocyclesControlling selectivity for mono-amidation vs. di-amidation; Catalyst development for stereoselective macrocyclization.
DiolsPolyesters, Macrocyclic estersInvestigating the influence of diol structure on reaction kinetics and polymer properties.
Primary AminesDiamidesExploring competing pathways leading to heterocyclic systems like benzisothiazolinones.
Reducing AgentsDithiolsUtilizing the in-situ generated thiols for subsequent one-pot reactions.

Design and Synthesis of Advanced Functional Materials

The inherent properties of this compound make it an excellent candidate for the design and synthesis of advanced functional materials. Its ability to act as a cross-linking agent can be harnessed to create polymers with enhanced mechanical and thermal properties. cymitquimica.com The disulfide bond, in particular, is a key feature that can be exploited to create stimuli-responsive materials.

A significant emerging application is in the development of redox-responsive polymers for drug delivery systems. nih.govmdpi.com The disulfide linkage is stable under normal physiological conditions but can be cleaved in the reducing environments found within cells, such as in the presence of glutathione. This allows for the targeted release of encapsulated drugs. Future research will likely focus on fine-tuning the properties of these polymers, such as their self-assembly into micelles or nanoparticles and their specific response to different biological reducing agents.

The condensation of this compound with various glycols to produce macrocyclic polyether-diesters opens up possibilities in the field of supramolecular chemistry. These macrocycles can act as host molecules for specific guests, leading to applications in sensing, catalysis, and molecular recognition. The conformational rigidity imparted by the disulfide bridge is a key factor in determining the shape and binding properties of these macrocycles.

The table below outlines potential advanced functional materials derived from this compound.

Material TypeKey FeaturePotential Applications
Redox-Responsive PolymersCleavable disulfide bondTargeted drug delivery, controlled release systems. nih.govmdpi.com
Cross-linked ThermosetsEnhanced mechanical and thermal stabilityHigh-performance coatings, adhesives, and composites.
Macrocyclic Polyether-diestersHost-guest chemistry, conformational rigidityMolecular sensors, selective catalysts, separation agents.
Self-healing PolymersReversible disulfide bond formationMaterials with extended lifetimes and improved durability.

Further Elucidation of Biological Activities and Drug Discovery Potential

Derivatives of this compound, particularly 2,2'-dithiobisbenzamides, have shown significant promise as biologically active compounds, warranting further investigation in the realm of drug discovery.

A key area of interest is their anti-HIV activity. Substituted 2,2'-dithiobisbenzamides have demonstrated low micromolar activity against HIV-1, HIV-2, and SIV in cell culture. nih.gov The proposed mechanism of action involves the extrusion of zinc from the nucleocapsid protein (NCp7), a critical component in the viral life cycle. nih.gov Future research should focus on synthesizing and screening a wider range of derivatives to establish more detailed structure-activity relationships (SAR). The observation that the antiviral activity of the disulfides may necessitate cyclization to isothiazolones in vivo presents an interesting avenue for prodrug design. nih.gov One derivative, known as AH0109, has shown a potent anti-HIV-1 activity with a 50% effective concentration of 0.7 μM and appears to inhibit both reverse transcription and viral cDNA nuclear import. nih.gov

In addition to their antiviral properties, derivatives of 2,2'-dithiobis(benzamide) have also exhibited antibacterial activity, particularly against Mycobacterium species. nih.gov One derivative, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], showed potency superior or equivalent to existing antitubercular drugs like streptomycin and kanamycin against Mycobacterium tuberculosis H37Rv, including resistant strains. nih.gov Further studies are needed to optimize the antibacterial efficacy and determine the mechanism of action against these pathogens. Acyclic amide derivatives have also shown moderate activity against Gram-positive bacteria, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.0125 mg/ml against Bacillus cereus. researchgate.net

The table below summarizes the reported biological activities of 2,2'-dithiobisbenzamide derivatives.

Biological ActivityTarget Organism/ProteinReported EfficacyKey Findings
Anti-HIVHIV-1, HIV-2, SIVLow micromolar activity nih.govMechanism involves zinc ejection from nucleocapsid protein NCp7. nih.gov
AntibacterialMycobacterium tuberculosisMICs comparable to or better than streptomycin and kanamycin. nih.govActive against drug-resistant strains. nih.gov
AntibacterialGram-positive bacteriaMIC of 0.0125 mg/ml against Bacillus cereus. researchgate.netAcyclic amides showed better activity than cyclic amides. researchgate.net

Computational and Theoretical Studies on Reactivity and Molecular Interactions

Computational and theoretical chemistry offer powerful tools to deepen our understanding of the reactivity and molecular interactions of this compound and its derivatives. While dedicated computational studies on this specific molecule are still emerging, insights can be drawn from theoretical work on related systems.

Density Functional Theory (DFT) calculations can be employed to investigate the frontier molecular orbitals (HOMO and LUMO) of this compound and its reaction partners. nih.govresearchgate.net Such studies can elucidate the contributions of different atomic orbitals to the molecule's reactivity and help predict the most likely sites for nucleophilic or electrophilic attack. For example, DFT calculations on the reaction of diamines with acid chlorides have helped to rationalize the favored formation of diamides. nih.govresearchgate.net Similar studies on this compound could provide a more detailed understanding of the factors governing selectivity in its reactions.

Molecular modeling can also be instrumental in understanding the biological activities of its derivatives. For the anti-HIV agent AH0109, a benzamide derivative, mechanistic analysis suggests it inhibits reverse transcription and viral cDNA nuclear import. nih.gov Molecular docking simulations could be used to model the interaction of 2,2'-dithiobisbenzamide derivatives with the HIV-1 nucleocapsid protein (NCp7) to visualize the binding mode and the mechanism of zinc ejection. nih.gov This could guide the design of new derivatives with improved binding affinity and efficacy.

Furthermore, theoretical studies can shed light on the non-covalent interactions that influence the structure and reactivity of these molecules. For instance, studies on a related trisulfane derivative have revealed the presence of a significant non-bonding interaction between the carbonyl oxygen and a sulfur atom. researchgate.net Investigating similar intramolecular interactions in this compound could provide insights into its conformational preferences and how these influence its reactivity.

The table below highlights potential areas for computational and theoretical studies.

Computational MethodArea of InvestigationPotential Insights
Density Functional Theory (DFT)Reaction mechanisms and selectivityUnderstanding the electronic factors that control reaction outcomes; predicting the feasibility of novel reaction pathways. nih.govresearchgate.net
Molecular DockingBiological activity of derivativesElucidating the binding modes of anti-HIV and antibacterial derivatives with their biological targets.
Molecular Dynamics (MD) SimulationsPolymer and material propertiesSimulating the behavior of polymers derived from this compound to predict their mechanical and responsive properties.
Quantum Theory of Atoms in Molecules (QTAIM)Non-covalent interactionsCharacterizing intramolecular interactions, such as O···S contacts, and their influence on molecular conformation and reactivity. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2,2'-Dithiodibenzoyl chloride in laboratory settings?

The compound is typically synthesized from 2,2'-dithiodibenzoic acid via treatment with thionyl chloride (SOCl₂) under reflux conditions. This method yields the acid chloride with high purity, critical for subsequent reactions like amidation or macrocyclization. Alternative routes involve halogenation of the acid chloride before further functionalization . For derivative synthesis, activation with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and dimethylformamide (DMF) facilitates coupling with nucleophiles like alanine methyl ester .

Q. What safety protocols are critical when handling this compound in synthetic chemistry experiments?

Due to its corrosive nature and harmful inhalation/contact risks, strict safety measures are required:

  • Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood or glovebox.
  • Store at -20°C for long-term stability, avoiding moisture to prevent hydrolysis .
  • Dispose of waste via certified chemical disposal services to mitigate environmental hazards .

Q. How should researchers purify and characterize this compound post-synthesis?

Purification often involves recrystallization or column chromatography. Characterization relies on:

  • Melting Point : Though data is limited, derivatives like 2,2'-dithiodibenzoyl bis-alanine methyl ester exhibit defined melting points (e.g., 139–141°C) .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton signals (δ 7.25–7.79 ppm) and ester methyl groups (δ 3.68 ppm) in derivatives .
  • Elemental Analysis : Validate purity via Cl and S content matching theoretical values.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic compound formation?

The disulfide bond and acyl chloride groups enable dual reactivity. For benzisothiazolinones, the chloride reacts with primary amines to form diamides, which undergo bromination and cyclization in glacial acetic acid. Competing pathways may involve halogenation of the acid chloride prior to amidation, altering product distributions . Selenium analogues demonstrate similar cyclization behavior, highlighting the role of electrophilic aromatic substitution in heterocycle formation .

Q. How can reaction conditions be optimized to minimize disulfide bond cleavage during nucleophilic substitutions?

Disulfide stability is sensitive to pH and reducing agents. Key strategies include:

  • Using anhydrous solvents (THF, DMF) to prevent hydrolysis.
  • Maintaining low temperatures (0–25°C) during nucleophilic substitutions.
  • Avoiding strong bases or thiophiles (e.g., phosphines) that reduce disulfide bonds .

Q. What analytical strategies resolve structural ambiguities in derivatives synthesized from this compound?

Advanced techniques include:

  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ for derivatives) .
  • X-ray Crystallography : Resolve crystal structures of stable intermediates.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and disulfide (S-S, ~500 cm⁻¹) stretches .

Q. How do competing reaction pathways affect product distribution in macrocyclization reactions involving this compound?

Macrocyclization with diols or glycols can yield polyether-diesters. Competing oligomerization occurs if reaction concentrations are too high. Optimize by:

  • Dilute conditions (0.01–0.1 M) to favor intramolecular cyclization.
  • Catalytic use of DMAP or pyridine to enhance acylation efficiency.
  • Monitoring via HPLC or GPC to track ring vs. chain formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.